molecular formula C10H13N3 B12080464 7-(1-Aminoethyl)-2-methyl-2H-indazole CAS No. 1159511-44-0

7-(1-Aminoethyl)-2-methyl-2H-indazole

Cat. No.: B12080464
CAS No.: 1159511-44-0
M. Wt: 175.23 g/mol
InChI Key: KLHFTTBZNKKZAM-UHFFFAOYSA-N
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Description

7-(1-Aminoethyl)-2-methyl-2H-indazole: is a heterocyclic compound that features an indazole core substituted with an aminoethyl group at the 7-position and a methyl group at the 2-position. Indazole derivatives are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1-Aminoethyl)-2-methyl-2H-indazole typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-methylindazole.

    Nitration: The 2-methylindazole undergoes nitration to introduce a nitro group at the 7-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The amino group is alkylated with ethyl bromide to introduce the aminoethyl group at the 7-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, to form corresponding oxides.

    Reduction: Reduction reactions can target the nitro group (if present) to form amino derivatives.

    Substitution: The indazole core can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products:

    Oxidation: Oxidized derivatives of the aminoethyl group.

    Reduction: Amino derivatives from the reduction of nitro groups.

    Substitution: Various substituted indazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It is studied for its potential use in the synthesis of advanced materials.

Biology:

    Enzyme Inhibition: The compound has been investigated for its ability to inhibit specific enzymes.

    Cell Signaling: It may play a role in modulating cell signaling pathways.

Medicine:

    Drug Development: 7-(1-Aminoethyl)-2-methyl-2H-indazole is explored for its potential as a therapeutic agent in treating various diseases.

    Antimicrobial Activity: It has shown promise as an antimicrobial agent.

Industry:

    Chemical Manufacturing: The compound is used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: It is a valuable building block in the pharmaceutical industry.

Mechanism of Action

The mechanism of action of 7-(1-Aminoethyl)-2-methyl-2H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

    2-Methylindazole: Lacks the aminoethyl group, making it less versatile in certain applications.

    7-Amino-2-methylindazole: Similar structure but without the ethyl group, affecting its reactivity and biological activity.

    7-(1-Aminoethyl)-indazole: Lacks the methyl group at the 2-position, which can influence its chemical properties.

Uniqueness: 7-(1-Aminoethyl)-2-methyl-2H-indazole is unique due to the presence of both the aminoethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs.

Biological Activity

7-(1-Aminoethyl)-2-methyl-2H-indazole is an indazole derivative that has garnered attention for its potential biological activities, particularly in relation to cannabinoid receptor modulation and neuropharmacology. The compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C9H11N3
  • Molecular Weight : 161.21 g/mol
  • CAS Number : 1144044-67-6

This compound primarily acts as a cannabinoid receptor agonist, specifically targeting the CB1 receptor. This receptor is predominantly located in the central nervous system and plays a crucial role in various physiological processes, including pain modulation, appetite regulation, and mood stabilization. The compound's ability to bind to this receptor suggests potential therapeutic applications in treating conditions such as chronic pain and anxiety disorders .

1. Cannabinoid Receptor Modulation

Research indicates that compounds similar to this compound exhibit significant binding affinity for CB1 receptors. This interaction can lead to various pharmacological effects, including analgesic and anti-inflammatory properties. For instance, studies have shown that indazole derivatives can effectively reduce pain responses in animal models by activating the endocannabinoid system .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter systems suggests it may help mitigate the effects of neurotoxicity. In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage, indicating its potential use in treating conditions like Alzheimer's disease .

3. Anticancer Activity

Emerging research points towards the anticancer properties of indazole derivatives, including this compound. Preliminary studies have shown that these compounds can induce apoptosis in various cancer cell lines by disrupting cell cycle progression and promoting caspase activation. Specifically, cytotoxicity assays revealed significant inhibition of cell proliferation in breast cancer (MCF-7) and prostate cancer (PC3) cell lines .

Case Studies

StudyFindings
Cannabinoid Receptor Study Demonstrated that this compound binds effectively to CB1 receptors, leading to analgesic effects in animal models .
Neuroprotection Showed that the compound protects neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative disease treatment .
Anticancer Activity Induced apoptosis in MCF-7 and PC3 cell lines with IC50 values indicating significant cytotoxicity compared to standard chemotherapeutics .

Properties

CAS No.

1159511-44-0

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

1-(2-methylindazol-7-yl)ethanamine

InChI

InChI=1S/C10H13N3/c1-7(11)9-5-3-4-8-6-13(2)12-10(8)9/h3-7H,11H2,1-2H3

InChI Key

KLHFTTBZNKKZAM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC2=CN(N=C21)C)N

Origin of Product

United States

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